molecular formula C18H6BrF5N2O3 B5096803 5-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

5-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No.: B5096803
M. Wt: 473.1 g/mol
InChI Key: LSQGITPGLFKGDV-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a benzoxazole moiety, and a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the benzoxazole and furan moieties using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antiviral, or antibacterial activities.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-bromoindole-2-carboxylic acid hydrazone derivatives

Uniqueness

5-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications where electronic interactions are crucial, such as in the design of new materials or in medicinal chemistry for targeting specific biological pathways.

Properties

IUPAC Name

5-bromo-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6BrF5N2O3/c19-10-4-3-9(28-10)17(27)25-6-1-2-8-7(5-6)26-18(29-8)11-12(20)14(22)16(24)15(23)13(11)21/h1-5H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQGITPGLFKGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)N=C(O2)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6BrF5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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